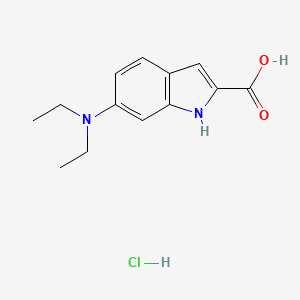

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a COX-2 inhibitor involved a novel indole formation through an alkylation/1,4-addition/elimination/isomerization cascade, which could be executed in a single pot . Another example is the synthesis of a glycine-site NMDA receptor antagonist, which used 3D comparative molecular field analysis (CoMFA) to guide the synthetic effort, resulting in a series of aryl diacid analogues . These methods highlight the intricate processes often required to synthesize specific indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. The papers provided discuss the importance of substituents on the indole core. For example, the incorporation of a substituted aromatic with an electron-withdrawing group at the 2-position of the 3-propenyl moiety improved affinity and potency in a murine stroke model . The structural analysis of these compounds is typically supported by various spectroscopic techniques, such as NMR and mass spectrometry, to confirm the structures of the synthesized compounds .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions. The Pfitzinger reaction, as mentioned in one of the papers, is a key step in synthesizing quinoline derivatives, which are structurally related to indoles . The Fischer indole synthesis is another method used to construct the indole group, which involves the cyclization of an aryl hydrazone under acidic conditions . These reactions are essential for the formation of the indole core and its functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity. For example, the synthesis of furoindole derivatives involved intramolecular cyclization, which is indicative of the compound's reactivity and potential to form complex structures . The biological evaluation of indole derivatives, such as the one described as an isomer of etodolac, provides insights into their anti-inflammatory properties and potency .

Scientific Research Applications

DNA Binding Agents Synthesis

Indole dicarboxylic acids, including structures similar to 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride, have been studied for their potential as linkers in synthesizing bis-netropsin analogues. These analogues are designed to fit the minor groove of DNA, showing strong binding particularly to AT-rich regions. This indicates their potential utility in molecular biology research for DNA interaction studies, potentially impacting areas such as gene regulation, DNA repair mechanisms, and the development of new therapeutic agents targeting specific DNA sequences (Khalaf et al., 2000).

Antiviral Activity Exploration

Compounds structurally related to 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride have been synthesized and evaluated for their antiviral activities. For instance, derivatives of indole-2-carboxylic acids were tested against viruses such as the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus. While many compounds showed no significant activity, specific derivatives demonstrated effectiveness against influenza A virus replication in cell cultures and in vivo models, highlighting the potential of indole derivatives in antiviral drug development (Ivashchenko et al., 2014).

Antibacterial and Antifungal Properties

Research into indole-2-carboxylic acid derivatives, akin to 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride, has shown promising antibacterial and antifungal properties. These compounds have been tested against various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans, exhibiting significant antibacterial and moderate antifungal activities. This suggests their potential application in developing new antimicrobial agents (Raju et al., 2015).

Anti-inflammatory Drug Development

Indole acetamide derivatives, structurally related to 6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride, have been synthesized and analyzed for their anti-inflammatory properties. These compounds have been subjected to molecular docking analyses targeting cyclooxygenase domains COX-1 and 2, showing potential as anti-inflammatory agents. Such studies contribute to the understanding of indole derivatives' interactions with biological targets and their potential therapeutic applications (Al-Ostoot et al., 2020).

Photophysical and Fluorescent Probe Development

Indole derivatives have been explored for their photophysical properties, yielding compounds with high fluorescence quantum yields and solvent sensitivity. This makes them suitable candidates for fluorescent probes, which are crucial in various scientific research applications including cellular imaging, detection of specific ions, and studying biological processes at the molecular level (Pereira et al., 2010).

Future Directions

properties

IUPAC Name |

6-(diethylamino)-1H-indole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-3-15(4-2)10-6-5-9-7-12(13(16)17)14-11(9)8-10;/h5-8,14H,3-4H2,1-2H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGOKEFTWGXDBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Diethylamino)-1H-indole-2-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)

![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)